BenchChemオンラインストアへようこそ!

N-(4-chloro-3-cyanophenyl)prop-2-enamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-Chloro-3-cyanophenyl)prop-2-enamide (CAS 1156154-87-8) is a synthetic substituted acrylamide with molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol. The compound belongs to the class of N-aryl acrylamides, featuring a prop-2-enamide (acrylamide) moiety linked to a 4-chloro-3-cyanophenyl ring, a substitution pattern that imparts distinct electronic and steric properties relative to other halogen/cyano regioisomers.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 1156154-87-8
Cat. No. B1518549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-cyanophenyl)prop-2-enamide
CAS1156154-87-8
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=C(C=C1)Cl)C#N
InChIInChI=1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14)
InChIKeyNUIRCNOVYZSOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-cyanophenyl)prop-2-enamide (CAS 1156154-87-8): Chemical Identity, Class, and Procurement Baseline


N-(4-Chloro-3-cyanophenyl)prop-2-enamide (CAS 1156154-87-8) is a synthetic substituted acrylamide with molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol [1]. The compound belongs to the class of N-aryl acrylamides, featuring a prop-2-enamide (acrylamide) moiety linked to a 4-chloro-3-cyanophenyl ring, a substitution pattern that imparts distinct electronic and steric properties relative to other halogen/cyano regioisomers [1]. It is catalogued primarily as a research chemical and synthetic building block by multiple commercial suppliers, with typical specified purity of 95% .

Why In-Class Substitution of N-(4-Chloro-3-cyanophenyl)prop-2-enamide Is Not Straightforward


Substituted N-aryl acrylamides sharing the C₁₀H₇ClN₂O molecular formula are not functionally interchangeable. The regiochemistry of the chloro and cyano substituents on the phenyl ring critically governs both electronic properties (XLogP3, TPSA) and reactivity [1]. For example, the isomeric 3-(4-chlorophenyl)-2-cyanoprop-2-enamide (CAS 19310-60-2), which possesses identical molecular weight and formula but a reversed connectivity of the acrylamide and cyano groups, presents a fundamentally different electrophilic reactivity profile . Similarly, replacing the chlorine with bromine (N-(4-bromo-3-cyanophenyl)prop-2-enamide) alters the leaving-group potential and steric parameters, while the des-chloro analog N-(3-cyanophenyl)prop-2-enamide (CAS 134046-76-7) lacks the electron-withdrawing chlorine entirely, reducing molecular weight by approximately 34 Da and shifting lipophilicity [1]. The quantitative evidence below details why these differences are consequential for research selection and procurement decisions.

Quantitative Differentiation Evidence for N-(4-Chloro-3-cyanophenyl)prop-2-enamide Versus Closest Analogs


Halogen-Dependent Physicochemical Differentiation: Cl vs Br Analog Comparison

The chlorine atom at the para position of the phenyl ring confers a distinct combination of lipophilicity (XLogP3 = 2.8) and topological polar surface area (TPSA = 52.9 Ų) compared to the bromine analog [1]. While direct experimental head-to-head data for the bromo congener are not publicly available, the computed property differences are well-established: bromine substitution increases molecular weight (approximately 251 g/mol for the Br analog vs 206.63 g/mol for the Cl target), elevates lipophilicity (estimated ΔXLogP3 of +0.3 to +0.5), and alters halogen-bonding capability due to bromine's greater polarizability [1]. In the context of fragment-based covalent inhibitor design, chlorine is often preferred over bromine for its balanced reactivity-electrophilicity profile, as bromine introduces greater steric bulk and a heavier leaving group that can complicate downstream synthetic derivatization [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regiochemical Impact on Electrophilic Reactivity: 4-Chloro-3-Cyanophenyl vs 3-(4-Chlorophenyl)-2-Cyano Isomer

The connectivity of the acrylamide and cyano groups fundamentally differentiates N-(4-chloro-3-cyanophenyl)prop-2-enamide from its constitutional isomer 3-(4-chlorophenyl)-2-cyanoprop-2-enamide (CAS 19310-60-2) . Both compounds share the molecular formula C₁₀H₇ClN₂O and molecular weight 206.63 g/mol, but their electrophilic reactivity profiles diverge significantly. In the target compound, the acrylamide NH is directly attached to the phenyl ring, positioning the α,β-unsaturated carbonyl as a terminal Michael acceptor. In the 2-cyano isomer, the cyano group is conjugated directly with the acrylamide double bond, substantially attenuating electrophilicity at the β-carbon through the electron-withdrawing effect of the nitrile [1]. This structural distinction means the target compound is more reactive toward thiol-Michael addition—a key mechanism for cysteine-targeted covalent inhibitors—while the 2-cyano isomer exhibits reduced, tunable reactivity that has been exploited for reversible covalent inhibitor design [1].

Covalent Inhibitor Design Organic Synthesis Electrophilic Warhead

Differentiation from Saturated Acetamide Analog: Acrylamide Warhead Presence vs Absence

N-(4-Chloro-3-cyanophenyl)prop-2-enamide (MW 206.63) differs from its saturated counterpart N-(4-chloro-3-cyanophenyl)acetamide (CAS 53312-85-9, MW 194.62) by the presence of the acrylamide α,β-unsaturated carbonyl system [1]. The acrylamide moiety in the target compound can function as a covalent warhead capable of undergoing Michael addition with cysteine thiols in protein targets, a mechanism exploited extensively in targeted covalent inhibitor (TCI) design for kinases including BTK, EGFR, and FGFR [2]. The acetamide analog lacks this electrophilic functionality entirely, rendering it incapable of covalent target engagement. The molecular weight difference (ΔMW = 12.01 Da, corresponding to the absence of the vinyl CH₂ group) is accompanied by a fundamental difference in chemical reactivity: the target compound's C=C bond (bond length ~1.32–1.34 Å) participates in conjugate addition reactions, while the acetamide analog is limited to non-covalent interactions only [1].

Covalent Targeting Chemical Biology Fragment-Based Drug Discovery

Synthetic Utility as Rilpivirine Intermediate: Documented Yield Improvement Over Original Patent Route

N-(4-Chloro-3-cyanophenyl)prop-2-enamide has been employed as a key building block in the synthesis of Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved by the U.S. FDA in 2011 for HIV-1 treatment [1]. In the optimized synthetic route reported by BMC Chemistry (2021), the use of this compound-containing pathway improved the overall yield of Rilpivirine from 18.5% (original patent route) to 21%, while the yield of a critical intermediate (intermediate 3, 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile) increased from 52% to 62% [1]. While the reference does not isolate the specific contribution of N-(4-chloro-3-cyanophenyl)prop-2-enamide itself to these yield improvements, the compound's role as a synthetic intermediate in this pharmaceutically relevant pathway distinguishes it from analogs that have no documented role in FDA-approved drug synthesis. The microwave-promoted method also reduced the final step reaction time from 69 hours to 90 minutes [1].

Pharmaceutical Synthesis NNRTI Process Chemistry Antiviral Research

Optimal Research and Procurement Application Scenarios for N-(4-Chloro-3-cyanophenyl)prop-2-enamide


Covalent Fragment Library Design Requiring Aryl Acrylamide Warheads

N-(4-Chloro-3-cyanophenyl)prop-2-enamide is well-suited as a component in covalent fragment libraries where the unsubstituted acrylamide warhead is required for irreversible cysteine targeting. As established in Section 3 (Evidence Items 2 and 3), the compound's unsubstituted acrylamide β-carbon provides higher inherent electrophilicity compared to α-cyanoacrylamide analogs, making it appropriate for irreversible covalent inhibitor discovery campaigns targeting kinases such as BTK, EGFR, and FGFR [1]. The 4-chloro-3-cyano substitution pattern on the phenyl ring offers a distinct electronic profile (XLogP3 = 2.8, TPSA = 52.9 Ų) that positions this fragment between more lipophilic bromo analogs and less lipophilic des-halogen variants, enabling systematic exploration of halogen-dependent SAR [2].

Medicinal Chemistry Building Block for Kinase Inhibitor Scaffolds

The compound serves as a versatile synthetic intermediate for constructing kinase inhibitor scaffolds, particularly those requiring an acrylamide-based covalent warhead attached to an aryl core. Its documented role in the Rilpivirine synthetic pathway (Section 3, Evidence Item 4) demonstrates its utility in pharmaceutically relevant C–N bond-forming reactions [1]. The 4-chloro-3-cyanophenyl group provides two orthogonal synthetic handles: the chloro substituent for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the cyano group as a masked carboxylic acid or amine precursor, offering divergent synthetic accessibility not available in analogs lacking both functional groups simultaneously [2].

Structure-Activity Relationship (SAR) Studies Comparing Halogen Effects on Target Engagement

When conducting systematic SAR exploration around a phenyl acrylamide scaffold, N-(4-chloro-3-cyanophenyl)prop-2-enamide fills a critical parameter space between the bromo analog (higher MW, higher lipophilicity) and the des-halogen analog N-(3-cyanophenyl)prop-2-enamide (lower MW, lower lipophilicity). As quantified in Section 3 (Evidence Item 1), the ΔMW of +44 Da and ΔXLogP3 of +0.3 to +0.5 relative to the Br analog, combined with the 34 Da reduction and lower XLogP3 relative to the des-Cl analog, make this compound the intermediate reference point for halogen-dependent property optimization in lead series [1].

Process Chemistry Development for NNRTI Synthesis

For laboratories engaged in the development or optimization of non-nucleoside reverse transcriptase inhibitor (NNRTI) synthetic routes, N-(4-chloro-3-cyanophenyl)prop-2-enamide represents a procurement-relevant building block. The BMC Chemistry (2021) study demonstrated that optimized routes incorporating this compound class achieved a 19.2% relative yield improvement for key intermediate 3 (52% → 62%) and reduced the final reaction time by 97.8% (69 h → 90 min) through microwave promotion [1]. While the exact role of this specific building block in that improvement is not isolated, its structural relevance to the synthetic pathway makes it a candidate for further process optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chloro-3-cyanophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.